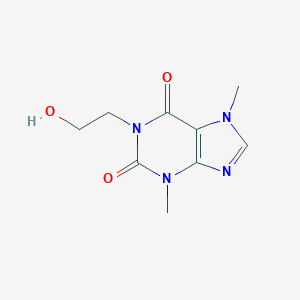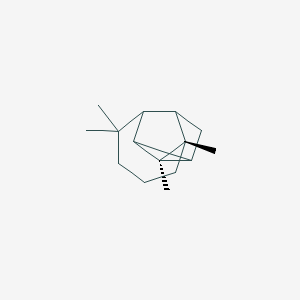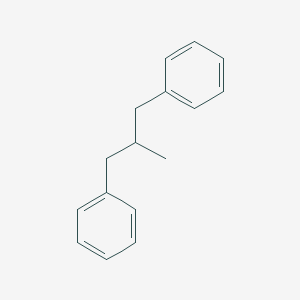
1,3-Diphenyl-2-methylpropane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,3-Diphenyl-2-methylpropane, commonly known as trityl or trityl radical, is a chemical compound that has been extensively studied for its unique properties. It is a stable, free radical that has found applications in various fields of science, including organic chemistry, biochemistry, and material science.
作用機序
Trityl acts as a stable, free radical that can undergo various reactions, including radical addition and abstraction reactions. In organic chemistry, trityl can be used as a protecting group for alcohols and amines by forming stable trityl ethers and trityl amines. In biochemistry, trityl can be used as a spin label for studying protein structure and dynamics by attaching a trityl radical to a specific amino acid residue. In material science, trityl can be used as a precursor for the synthesis of organic semiconductors by undergoing various reactions, including radical addition and abstraction reactions.
生化学的および生理学的効果
Trityl has been shown to have minimal biochemical and physiological effects. Studies have shown that trityl is not toxic to cells and does not interfere with cell metabolism or function. However, trityl can undergo various reactions in cells, including radical addition and abstraction reactions, which can affect cellular processes and signaling pathways.
実験室実験の利点と制限
Trityl has several advantages for lab experiments, including its stability and ease of synthesis. Trityl is a stable, free radical that can be synthesized through various methods, making it readily available for lab experiments. However, trityl has several limitations, including its reactivity and potential for interfering with cellular processes. Trityl can undergo various reactions in cells, which can affect cellular processes and signaling pathways, making it difficult to interpret experimental results.
将来の方向性
Trityl has several potential future directions, including its use as a spin label for studying protein structure and dynamics, as a precursor for the synthesis of organic semiconductors, and as a tool for studying cellular processes and signaling pathways. Future research should focus on developing new methods for synthesizing trityl, improving its stability and reactivity, and exploring its potential applications in various fields of science.
合成法
Trityl can be synthesized through various methods, including the reaction of benzene with methyl chloride in the presence of aluminum chloride or Friedel-Crafts reaction. The most common method involves the oxidation of triphenylmethyl chloride using silver oxide or mercury(II) oxide. The resulting trityl radical is a stable, crystalline solid that can be purified through recrystallization.
科学的研究の応用
Trityl has been extensively studied for its unique properties, including its ability to act as a stable, free radical. It has found applications in various fields of science, including organic chemistry, biochemistry, and material science. In organic chemistry, trityl has been used as a protecting group for alcohols and amines. In biochemistry, trityl has been used as a spin label for studying protein structure and dynamics. In material science, trityl has been used as a precursor for the synthesis of organic semiconductors.
特性
CAS番号 |
1520-46-3 |
|---|---|
製品名 |
1,3-Diphenyl-2-methylpropane |
分子式 |
C16H18 |
分子量 |
210.31 g/mol |
IUPAC名 |
(2-methyl-3-phenylpropyl)benzene |
InChI |
InChI=1S/C16H18/c1-14(12-15-8-4-2-5-9-15)13-16-10-6-3-7-11-16/h2-11,14H,12-13H2,1H3 |
InChIキー |
LAOWWDHMKNDGNY-UHFFFAOYSA-N |
SMILES |
CC(CC1=CC=CC=C1)CC2=CC=CC=C2 |
正規SMILES |
CC(CC1=CC=CC=C1)CC2=CC=CC=C2 |
その他のCAS番号 |
1520-46-3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



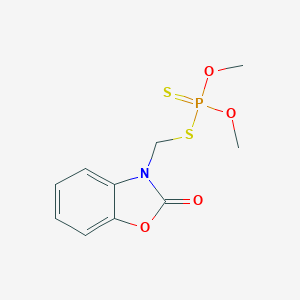
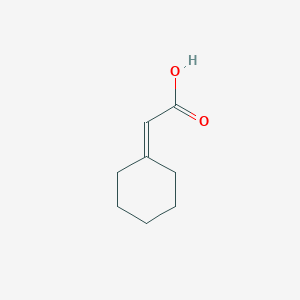
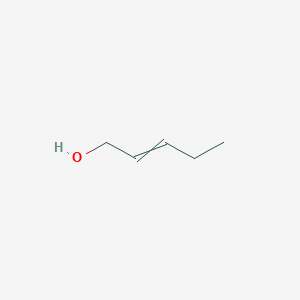
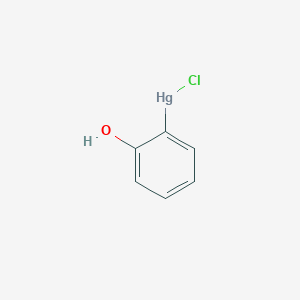
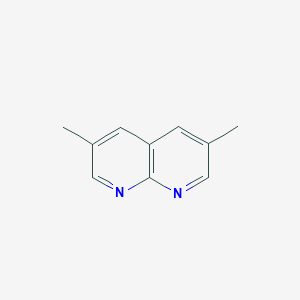
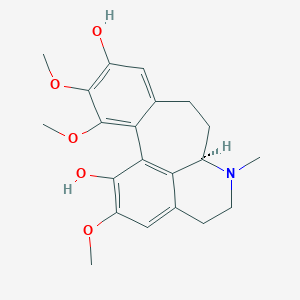
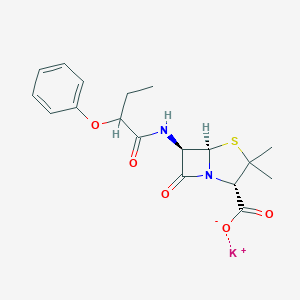
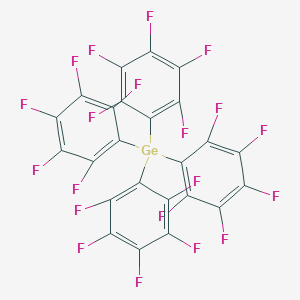
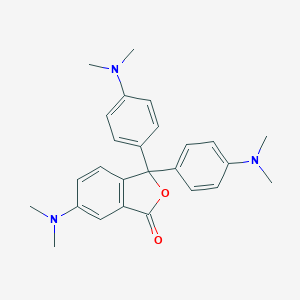
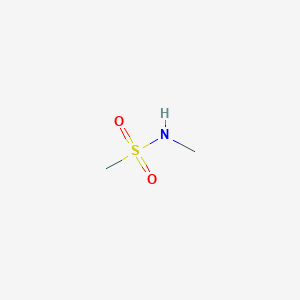
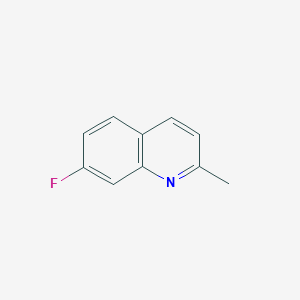
![(8S,9S,10S,13S,14S,17R)-17-ethynyl-10-hydroperoxy-17-hydroxy-13-methyl-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-3-one](/img/structure/B75013.png)
